

# comparative study of different silicene allotropes' stability

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## Stability of Silicene Allotropes: A Comparative Analysis

A comprehensive guide for researchers on the structural stability of various silicene allotropes, supported by computational data and methodologies.

Silicene, the silicon analogue of graphene, has garnered significant attention for its potential applications in next-generation electronics due to its unique electronic properties. Unlike the perfectly planar structure of graphene, silicene exhibits a variety of allotropes with distinct structural stabilities. This guide provides a comparative study of the stability of different silicene allotropes, presenting key quantitative data from computational studies and detailing the underlying theoretical methodologies.

## Relative Stability of Silicene Allotropes

Theoretical investigations have revealed that silicene is most stable in a non-planar, buckled conformation. The primary allotropes considered are planar, low-buckled (LB), and high-buckled (HB) silicene. First-principles calculations consistently show that the low-buckled structure is the energetically most favorable form.

The planar honeycomb structure of silicene is dynamically unstable, a fact confirmed by the presence of imaginary frequencies in its phonon dispersion curves, particularly in the out-of-plane transverse optical (ZO) mode around the  $\Gamma$  point.<sup>[1]</sup> This instability drives the planar

sheet to buckle into a more stable, low-buckled configuration.[1] The origin of this buckling is attributed to the pseudo-Jahn-Teller effect, which distorts the symmetry of the planar lattice.[2] [3]

The low-buckled form of silicene is reported to be 0.17 eV/atom more stable than the planar form.[1] Another study found that the ground state energy of buckled silicene is approximately 27 meV lower than that of planar silicene.[4] The high-buckled configuration, on the other hand, is comparable in energy to the planar form, suggesting it is less stable than the low-buckled allotrope.[1]

Beyond these fundamental structures, other allotropes and reconstructions have been theoretically investigated. For instance, structures based on 3x3, 5x5, and 7x7 reconstructions have been found to be even more stable than the perfect low-buckled silicene structure by 48, 17, and 6 meV per atom, respectively.[5] Additionally, a unique rectangular lattice of silicene has been synthesized and shown to be stable.[6]

## Quantitative Stability Data

The following table summarizes the relative energies of different silicene allotropes as reported in the literature. The values represent the energy difference per atom relative to a reference structure (e.g., bulk Si or another silicene allotrope).

Allotrope	Relative Energy (eV/atom)	Reference
Planar Silicene	+0.17	Relative to Low-Buckled Silicene[1]
Low-Buckled (LB) Silicene	0 (Most Stable)	Energetically most favorable form[1]
High-Buckled (HB) Silicene	~+0.17	Comparable in energy to the planar form[1]
3x3 Reconstructed Silicene	-0.048	Relative to perfect silicene structure[5]
5x5 Reconstructed Silicene	-0.017	Relative to perfect silicene structure[5]
7x7 Reconstructed Silicene	-0.006	Relative to perfect silicene structure[5]

## Experimental and Computational Methodologies

The stability of silicene allotropes has been predominantly investigated using first-principles calculations based on Density Functional Theory (DFT).

### Computational Protocols:

- Density Functional Theory (DFT): This is the primary theoretical framework used to calculate the total energy, electronic structure, and optimized geometry of different silicene allotropes.
- Functionals:
  - Local Density Approximation (LDA): One of the common approximations for the exchange-correlation functional in DFT.[6]
  - Generalized Gradient Approximation (GGA): Another widely used approximation that often provides improved accuracy over LDA. The Perdew-Burke-Ernzerhof (PBE) functional is a common choice within GGA.[1]

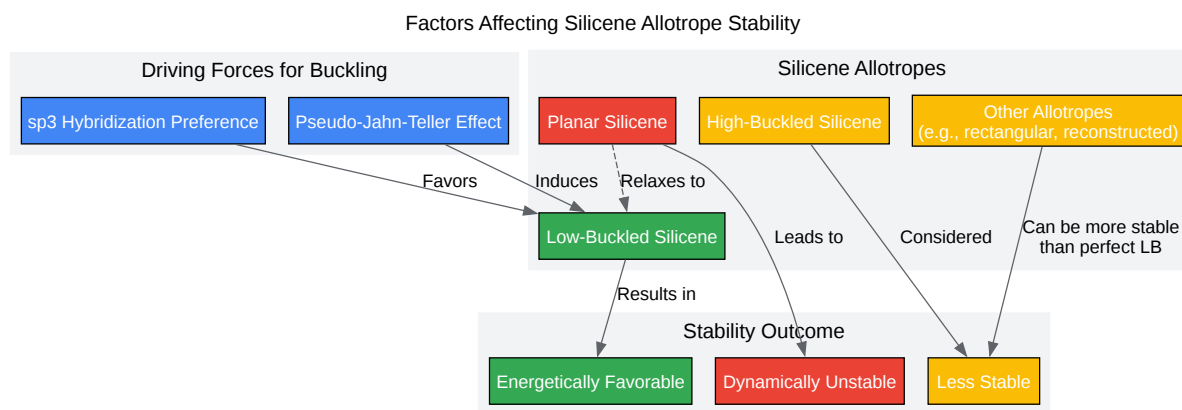
- Density Functional Perturbation Theory (DFPT): This method is employed to calculate the phonon dispersion curves of the silicene structures. The presence of imaginary phonon frequencies indicates a dynamic instability of the crystal lattice.[1]
- Software Packages: Computational studies have utilized software packages such as DMol3 and CASTEP for their DFT and DFPT calculations.[1]
- Supercell Models: To study reconstructed surfaces and interactions with substrates, various supercell models are constructed.[7]

## Experimental Verification:

While free-standing silicene has been challenging to synthesize and characterize, experimental efforts have focused on growing silicene on various substrates, such as silver (Ag).[2][6] These studies have provided experimental evidence for the existence of buckled silicene structures.

## Factors Influencing Silicene Allotrope Stability

The stability of a particular silicene allotrope is a delicate balance of several factors, as illustrated in the diagram below. The preference for  $sp^3$  over  $sp^2$  hybridization in silicon, in contrast to carbon, is a key driver for the buckling in silicene.



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Caption: Factors influencing the stability of silicene allotropes.

In conclusion, theoretical studies have established a clear stability hierarchy among the common silicene allotropes, with the low-buckled structure being the most stable. This inherent buckling, a consequence of silicon's electronic configuration, is a defining feature of silicene and has profound implications for its electronic and mechanical properties. Further research into novel, potentially more stable allotropes continues to be an active area of investigation.

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